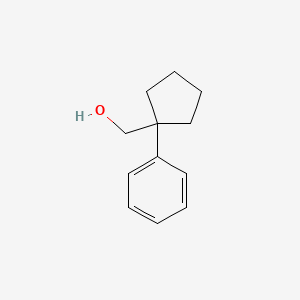

(1-Phenylcyclopentyl)methanol

Description

Contextualization within Organic Chemistry and Synthetic Methodology

(1-Phenylcyclopentyl)methanol is an organic compound featuring a cyclopentane (B165970) ring substituted with both a phenyl group and a hydroxymethyl group at the same carbon atom. lookchem.com This structure, a primary alcohol with a quaternary carbon center, positions it as a significant molecule within the field of organic synthesis. Its unique architecture, combining an alicyclic ring, an aromatic moiety, and a reactive alcohol functional group, makes it a valuable building block for the synthesis of more complex molecular structures. lookchem.comsmolecule.com

The compound serves as a key intermediate in the preparation of various organic molecules, including potential pharmaceuticals and fine chemicals. lookchem.com The presence of the cyclopentane ring is noteworthy, as five-membered carbocycles are integral components of numerous natural products and biologically active compounds. However, the synthesis of cyclopentane derivatives can present distinct challenges compared to their six-membered cyclohexane (B81311) counterparts. baranlab.orgscribd.com The hydroxyl group in this compound allows for a range of subsequent chemical transformations, while the phenyl group influences the molecule's electronic properties and steric profile. smolecule.com Consequently, it is sometimes explored as a potential chiral ligand in asymmetric synthesis, a critical field for producing enantiomerically pure compounds. lookchem.com

Historical Overview of Relevant Synthetic Approaches (General Principles)

The synthesis of molecules like this compound is rooted in fundamental principles of organic chemistry developed over the last century. The primary challenge lies in the construction of the quaternary carbon center bearing both the phenyl and the hydroxymethyl groups. Historically, several general strategies have been employed for creating such structures.

Organometallic Reagents: The advent of organometallic chemistry provided a powerful tool for carbon-carbon bond formation.

Grignard Reactions: The Grignard reaction is a cornerstone of alcohol synthesis. leah4sci.com This method involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a carbonyl compound. leah4sci.comorganicchemistrytutor.com To synthesize a related secondary alcohol, cyclopentyl(phenyl)methanol, one could react phenylmagnesium bromide with cyclopentanecarbaldehyde. chemchart.com For the tertiary alcohol this compound, a multi-step approach is typically required, often starting from precursors like 1-phenylcyclopentanecarboxylic acid or its derivatives. lookchem.com

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are highly effective nucleophiles for C-C bond formation. rug.nl Their application in synthesis often parallels that of Grignard reagents, involving addition to carbonyls or other electrophiles. uniba.it The use of phenyllithium, for instance, in reactions with suitable cyclopentyl precursors represents a viable synthetic strategy. Recent advancements have even explored using these highly polar reagents in unconventional solvents like water. uniba.itresearchgate.net

Multi-step Synthetic Sequences: The construction of this compound often involves a sequence of reactions to build the required carbon skeleton and introduce the functional groups in the correct arrangement. A common historical approach involves the synthesis of a key intermediate, such as an acid or nitrile, followed by reduction.

Formation of a Phenyl-substituted Cyclopentane Core: A classic method involves the reaction of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) to form 1-phenyl-1-cyclopentanecarbonitrile. lookchem.com This step efficiently creates the five-membered ring with the phenyl group attached.

Hydrolysis to a Carboxylic Acid: The resulting nitrile can be hydrolyzed under acidic or basic conditions to yield 1-phenyl-1-cyclopentanecarboxylic acid. lookchem.com

Reduction to the Alcohol: The final step is the reduction of the carboxylic acid group to a primary alcohol. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reduction of a carboxylic acid or its ester derivative is a standard and reliable method for producing primary alcohols.

This step-wise approach highlights the strategic planning involved in organic synthesis, where complex target molecules are assembled from simpler, readily available starting materials through a series of well-established chemical transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-phenylcyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMWSPUOZRYMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974555 | |

| Record name | (1-Phenylcyclopentyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59115-90-1 | |

| Record name | 1-Phenylcyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59115-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanol, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059115901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Phenylcyclopentyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylcyclopentyl Methanol

Strategies for Carbon-Carbon Bond Formation Leading to the Cyclopentyl-Phenyl Core

The construction of the fundamental carbon framework of (1-Phenylcyclopentyl)methanol hinges on the synthesis of suitable precursors, most notably ketones and their derivatives, which possess the requisite cyclopentyl and phenyl groups attached to a carbonyl carbon.

Precursor Synthesis: Cyclopentyl Phenyl Ketone Derivatives

Cyclopentyl phenyl ketone is a key intermediate in the synthesis of this compound. Several methods have been developed for its preparation, primarily involving Grignard reactions and the hydrolysis of β-keto esters.

One common approach involves the Grignard reaction between a cyclopentyl magnesium halide and benzonitrile. This reaction forms an imine intermediate which, upon acidic hydrolysis, yields cyclopentyl phenyl ketone. Another effective method is the hydrolysis of 2-cyclopentyl benzoylacetate derivatives. For instance, the treatment of 2-cyclopenta ethyl benzoylacetate with sodium hydroxide and sodium carbonate in an aqueous solution at elevated temperatures leads to the formation of cyclopentyl phenyl ketone with good yields. dntb.gov.ua A patent describes a process involving the reaction of bromocyclopentane with benzonitrile in the presence of magnesium in tetrahydrofuran, followed by an acidic workup, to produce cyclopentyl phenyl ketone with high purity.

Reduction Strategies for Hydroxyl Group Formation in this compound

Once the cyclopentyl phenyl ketone or a related precursor is obtained, the next critical step is the reduction of the carbonyl or carboxyl group to the corresponding primary alcohol, this compound. This transformation can be accomplished using classical chemical reductions or modern hydride-based reagents.

Bouveault-Blanc Reduction of Ester Precursors (e.g., Methyl 1-Phenylcyclopentanecarboxylate)

The Bouveault-Blanc reduction is a classical method for the reduction of esters to primary alcohols using metallic sodium in the presence of an absolute alcohol, typically ethanol. wikipedia.org This reaction provides a cost-effective alternative to metal hydride reductions, particularly on an industrial scale. alfa-chemistry.com The mechanism involves the single electron transfer from sodium to the ester's carbonyl group, leading to a radical anion intermediate. Subsequent protonation by the alcohol solvent and further reduction ultimately yields the primary alcohol. alfa-chemistry.com

In the context of synthesizing this compound, the Bouveault-Blanc reduction of methyl 1-phenylcyclopentanecarboxylate has been demonstrated to be an effective method. Research has shown that this specific reduction can proceed with high efficiency. For example, a study utilizing a modified Bouveault-Blanc reduction with a sodium dispersion reagent reported the conversion of methyl 1-phenylcyclopentanecarboxylate to this compound in a 93% yield. acs.org This high yield underscores the viability of this method for the preparation of the target alcohol from an ester precursor.

Table 1: Bouveault-Blanc Reduction of Methyl 1-Phenylcyclopentanecarboxylate

| Precursor | Reducing Agent | Solvent | Product | Yield | Reference |

| Methyl 1-phenylcyclopentanecarboxylate | Sodium (Na) | Ethanol | This compound | 93% | acs.org |

Hydride Reduction of Aldehyde Precursors (e.g., 1-Phenylcyclopentanecarbaldehyde)

Modern organic synthesis heavily relies on the use of metal hydride reagents for the reduction of carbonyl compounds due to their high efficiency and mild reaction conditions. uop.edu.pklibretexts.org Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed for the reduction of aldehydes and ketones to their corresponding alcohols. chemistrysteps.com

The reduction of 1-phenylcyclopentanecarbaldehyde to this compound can be readily achieved using these hydride reagents. The mechanism of this reaction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. libretexts.orgchemistrysteps.com This attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup step (typically with water or a dilute acid) to yield the primary alcohol, this compound. LiAlH₄ is a more powerful reducing agent than NaBH₄ and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup. chemistrysteps.com NaBH₄, being a milder reagent, can be used in protic solvents such as methanol (B129727) or ethanol. libretexts.org

Table 2: Hydride Reduction of 1-Phenylcyclopentanecarbaldehyde

| Precursor | Reducing Agent | Typical Solvents | Product |

| 1-Phenylcyclopentanecarbaldehyde | LiAlH₄ | Diethyl ether, THF | This compound |

| 1-Phenylcyclopentanecarbaldehyde | NaBH₄ | Methanol, Ethanol | This compound |

Enantioselective Synthesis of this compound and its Stereoisomers

The development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, with significant implications in the pharmaceutical and materials science industries. This compound possesses a chiral center, and therefore, the synthesis of its individual enantiomers is of considerable interest. The primary strategy for achieving this is through the asymmetric reduction of the prochiral precursor, cyclopentyl phenyl ketone, using chiral catalysts.

Chiral Catalyst Development and Application in Asymmetric Transformations

A variety of chiral catalysts have been developed for the enantioselective reduction of ketones. These catalysts create a chiral environment around the carbonyl group, forcing the hydride to be delivered to one face of the carbonyl preferentially, thus leading to the formation of one enantiomer of the alcohol in excess.

BINOL-Modified Aluminum Hydrides: Chiral ligands, such as 1,1'-bi-2-naphthol (BINOL), can be used to modify powerful reducing agents like lithium aluminum hydride. The resulting chiral aluminum hydride reagents, often referred to as BINAL-H, can achieve high levels of enantioselectivity in the reduction of prochiral ketones. The bulky chiral ligand creates a sterically hindered environment that directs the hydride attack to the less hindered face of the ketone.

Oxazaborolidine Catalysts (CBS Reagents): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-tetrahydrofuran complex or catecholborane). insuf.org This catalytic system is highly effective for the enantioselective reduction of a wide range of ketones. insuf.orginsuf.org The ketone coordinates to the Lewis acidic boron atom of the catalyst, and the chiral environment of the oxazaborolidine directs the hydride transfer from the borane to one face of the carbonyl group.

Noyori-type Catalysts: Ryoji Noyori's development of ruthenium-based catalysts for asymmetric hydrogenation and transfer hydrogenation revolutionized the field of enantioselective synthesis. mdpi.comsemanticscholar.org These catalysts, typically composed of a ruthenium center, a chiral diamine ligand (such as DPEN), and a phosphine ligand, are highly efficient for the asymmetric reduction of aromatic ketones. mdpi.comrsc.org The mechanism involves the transfer of hydrogen from a hydrogen source (e.g., isopropanol in transfer hydrogenation or H₂ in hydrogenation) to the ketone through a well-defined transition state, where the chiral ligands control the stereochemical outcome. rsc.org

Table 3: Chiral Catalysts for Enantioselective Ketone Reduction

| Catalyst Type | Chiral Component | Reductant |

| BINOL-Modified Aluminum Hydride | (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | LiAlH₄ |

| Oxazaborolidine (CBS) | Chiral proline-derived oxazaborolidine | Borane (BH₃) |

| Noyori-type Ru Catalyst | Chiral diamine and phosphine ligands | H₂ or Isopropanol |

Ligand Design and Chiral Auxiliaries in Asymmetric Synthesis of Related Cyclopentyl Methanols

The asymmetric synthesis of chiral alcohols, including those with a cyclopentyl methanol scaffold, represents a significant area of chemical research, driven by the prevalence of such motifs in biologically active molecules and natural products. The primary strategies for achieving enantioselectivity in the synthesis of these compounds involve the use of chiral ligands in catalytic processes or the temporary incorporation of chiral auxiliaries. wikipedia.org

Ligand Design for Asymmetric Catalysis:

The design of chiral ligands is crucial for achieving high stereocontrol in metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. For the synthesis of chiral cyclopentyl methanols, ligands are often designed to be effective in reactions such as the asymmetric addition of organometallic reagents to cyclopentanone or the asymmetric reduction of corresponding ketones.

Key features in the design of effective chiral ligands include:

C₂ Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry, which reduces the number of possible transition states and can lead to higher enantioselectivity.

Steric Hindrance: Bulky substituents on the ligand can create a well-defined chiral pocket around the metal center, effectively shielding one face of the substrate.

Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the catalyst.

While specific ligand designs for the direct asymmetric synthesis of this compound are not extensively documented in publicly available research, principles from the synthesis of related chiral cyclopentyl methanols can be applied. For instance, chiral phosphine, diamine, and amino alcohol ligands have been successfully employed in the asymmetric hydrogenation of substituted cyclopentanones and the enantioselective addition of organozinc and Grignard reagents to cyclopentanones.

Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis:

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in the synthesis of a variety of chiral compounds. wikipedia.org

For the synthesis of chiral cyclopentyl methanols, a chiral auxiliary could be appended to a precursor molecule, such as a cyclopentanecarboxylic acid derivative. The chiral auxiliary would then direct a subsequent reduction or addition reaction to occur stereoselectively.

Commonly used chiral auxiliaries are often derived from readily available natural products, such as:

Terpenes (e.g., menthol)

Amino acids (e.g., proline)

Carbohydrates

The choice of chiral auxiliary depends on several factors, including the specific reaction, the desired stereochemical outcome, and the ease of attachment and removal. For example, Evans oxazolidinones are well-known chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations, including the synthesis of chiral alcohols. researchgate.net

While the direct application of these specific auxiliaries to the synthesis of this compound is not detailed in the available literature, the established principles of their use provide a clear framework for how such a synthesis could be designed.

Novel Synthetic Pathways and Mechanistic Considerations in this compound Formation

The development of novel synthetic pathways is essential for improving the efficiency, sustainability, and scope of chemical transformations. While established methods like the Grignard reaction and the reduction of carboxylic acid derivatives provide reliable routes to this compound, ongoing research seeks to develop more innovative approaches.

Novel Synthetic Pathways:

Research into novel synthetic methodologies that could be applied to the formation of this compound and related tertiary alcohols is an active area. Some potential areas for the development of new synthetic routes include:

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. A potential novel pathway could involve the catalytic C-H activation of a cyclopentane (B165970) precursor followed by arylation and subsequent functionalization to introduce the hydroxymethyl group.

Ring-Opening Reactions: The ring-opening of strained cyclic precursors, such as cyclopropanes or cyclobutanes, with organometallic reagents in the presence of a suitable catalyst could offer a new disconnection for the synthesis of the 1-phenylcyclopentyl scaffold.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a mild and powerful tool. A photoredox-catalyzed approach could potentially be developed for the coupling of a cyclopentyl precursor with a phenyl radical source and a hydroxymethylating agent.

Mechanistic Considerations:

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones.

Grignard Reaction Mechanism: The mechanism of the Grignard reaction, while widely utilized, is complex and can be influenced by factors such as the solvent, the nature of the Grignard reagent, and the substrate. The reaction of a Grignard reagent with a carbonyl compound is generally believed to proceed through a polar, nucleophilic addition mechanism. researchgate.net In the context of synthesizing this compound from 1-phenylcyclopentanecarbaldehyde, the phenylmagnesium halide would act as the nucleophile, attacking the electrophilic carbonyl carbon. The reaction likely proceeds through a six-membered ring transition state if the magnesium atom coordinates to the carbonyl oxygen. The presence of multiple organomagnesium species in solution due to the Schlenk equilibrium can also add to the complexity of the reaction mechanism. researchgate.net

Reduction Mechanisms: The reduction of carboxylic acids or their esters to alcohols with reagents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. For a carboxylic acid, the initial reaction is an acid-base reaction to form a lithium carboxylate salt. Subsequent hydride attacks lead to the formation of an aldehyde intermediate, which is further reduced to the primary alcohol. The reduction of an ester proceeds similarly, with the initial hydride attack leading to a tetrahedral intermediate that collapses to release an alkoxide and an aldehyde, which is then rapidly reduced.

Chemical Transformations and Reactivity of 1 Phenylcyclopentyl Methanol

Derivatization Reactions of the Primary Alcohol Functionality

The primary alcohol group in (1-phenylcyclopentyl)methanol is a versatile functional handle for a range of derivatization reactions, including esterification, etherification, and halogenation. These transformations are crucial for converting the hydroxyl group into other functionalities or for introducing leaving groups to facilitate subsequent nucleophilic substitution reactions.

Esterification of this compound can be achieved through various methods, with the formation of sulfonate esters being a notable example. The reaction with methanesulfonyl chloride in the presence of a base, such as pyridine, yields the corresponding methanesulfonic acid 1-phenyl-cyclopentylmethyl ester, commonly known as a mesylate. This transformation converts the hydroxyl group into a good leaving group, which is valuable for subsequent nucleophilic substitution reactions.

The general reaction is as follows: this compound + Methanesulfonyl Chloride → Methanesulfonic acid 1-phenyl-cyclopentylmethyl ester + Pyridinium hydrochloride

In a typical procedure, the alcohol is dissolved in a suitable solvent like pyridine, and methanesulfonyl chloride is added dropwise at a reduced temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature to ensure complete conversion. The workup involves quenching with water and extraction with an organic solvent.

| Reactant | Reagent | Base | Product |

| This compound | Methanesulfonyl Chloride | Pyridine | Methanesulfonic acid 1-phenyl-cyclopentylmethyl ester |

Etherification of this compound can be accomplished through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an S\textsubscript{N}2 reaction. lumenlearning.commasterorganicchemistry.comwikipedia.org

The two-step process can be outlined as:

this compound + Strong Base (e.g., NaH) → Sodium (1-phenylcyclopentyl)methoxide + H₂

Sodium (1-phenylcyclopentyl)methoxide + Alkyl Halide (e.g., CH₃I) → (1-Phenylcyclopentyl)methyl methyl ether + NaI

For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. libretexts.org The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being used to enhance the rate of the S\textsubscript{N}2 reaction.

| Alcohol | Base | Alkyl Halide | Product |

| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | (1-Phenylcyclopentyl)methyl methyl ether |

The primary alcohol of this compound can be converted into various leaving groups, most commonly halides. This is a fundamental transformation that paves the way for a wide array of subsequent nucleophilic substitution reactions.

Chlorination using Thionyl Chloride (SOCl₂): A common method for converting primary alcohols to alkyl chlorides is the reaction with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org The reaction typically proceeds via an S\textsubscript{N}2 mechanism, especially in the presence of a base like pyridine, leading to an inversion of stereochemistry if a chiral center were present. doubtnut.com

Reaction: this compound + SOCl₂ → 1-(Chloromethyl)-1-phenylcyclopentane + SO₂ + HCl

Bromination using Phosphorus Tribromide (PBr₃): Similarly, phosphorus tribromide (PBr₃) is a widely used reagent for the conversion of primary alcohols to alkyl bromides. libretexts.orgyoutube.com This reaction also generally follows an S\textsubscript{N}2 pathway, resulting in the displacement of the hydroxyl group by a bromide ion. youtube.comquora.com

Reaction: 3 this compound + PBr₃ → 3 [1-(Bromomethyl)-1-phenylcyclopentane] + H₃PO₃

| Starting Material | Reagent | Product |

| This compound | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-1-phenylcyclopentane |

| This compound | Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-1-phenylcyclopentane |

Once the hydroxyl group of this compound has been converted into a good leaving group, such as a mesylate, tosylate, or halide, the resulting derivative becomes an excellent substrate for nucleophilic substitution reactions. These reactions allow for the introduction of a wide variety of functional groups.

The general form of these reactions is: (1-Phenylcyclopentyl)methyl-LG + Nu⁻ → (1-Phenylcyclopentyl)methyl-Nu + LG⁻ where LG is the leaving group (e.g., OMs, OTs, Cl, Br) and Nu⁻ is a nucleophile.

Given that the carbon atom attached to the leaving group is primary and benzylic, these reactions are likely to proceed via an S\textsubscript{N}2 mechanism. byjus.commasterorganicchemistry.commasterorganicchemistry.com This implies a backside attack by the nucleophile, leading to an inversion of configuration if the substrate were chiral. The benzylic position can also stabilize a developing positive charge, making S\textsubscript{N}1 reactions possible under certain conditions, although this is less likely for a primary substrate. byjus.com

A variety of nucleophiles can be employed, including:

Cyanide (CN⁻) to form nitriles.

Azide (N₃⁻) to form azides.

Alkoxides (RO⁻) to form ethers (another route for etherification).

Thiolates (RS⁻) to form thioethers.

Amines (RNH₂) to form substituted amines.

| Substrate | Nucleophile | Product |

| 1-(Chloromethyl)-1-phenylcyclopentane | Sodium Cyanide (NaCN) | (1-Phenylcyclopentyl)acetonitrile |

| 1-(Bromomethyl)-1-phenylcyclopentane | Sodium Azide (NaN₃) | 1-(Azidomethyl)-1-phenylcyclopentane |

Transformations Involving the Cyclopentyl Ring System

Under certain conditions, particularly in the presence of strong acids, this compound can undergo reactions that involve the cyclopentyl ring. One such transformation is acid-catalyzed dehydration followed by ring expansion.

Upon treatment with a strong acid, the hydroxyl group is protonated to form a good leaving group (water). Departure of the water molecule leads to the formation of a primary carbocation. This primary carbocation is highly unstable and can rearrange to a more stable carbocation. A plausible rearrangement is a ring expansion of the cyclopentyl ring to a cyclohexyl ring, which relieves some ring strain and results in a more stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom would lead to the formation of an alkene, such as 1-methyl-1-phenylcyclohexene. study.comchemzipper.com

This type of rearrangement is a common feature in the chemistry of cyclopentylmethyl systems under acidic conditions. study.com

Reactions Involving the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The cyclopentylmethyl substituent is an alkyl group, which is generally considered to be an activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur primarily at the ortho and para positions of the phenyl ring.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the phenyl ring, predominantly at the ortho and para positions.

Halogenation: In the presence of a Lewis acid catalyst, such as FeBr₃ for bromination, a halogen atom can be introduced onto the phenyl ring, again favoring the ortho and para positions.

Friedel-Crafts Alkylation and Acylation: The phenyl ring can also undergo Friedel-Crafts alkylation or acylation with an appropriate alkyl halide or acyl halide in the presence of a Lewis acid catalyst like AlCl₃. youtube.com These reactions would also be directed to the ortho and para positions.

The relative ratio of ortho to para substitution will be influenced by steric hindrance from the bulky cyclopentylmethyl group, which would likely favor substitution at the less sterically hindered para position.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)cyclopentyl)methanol and (1-(2-Nitrophenyl)cyclopentyl)methanol |

| Bromination | Br₂, FeBr₃ | (1-(4-Bromophenyl)cyclopentyl)methanol and (1-(2-Bromophenyl)cyclopentyl)methanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (1-(4-Acetylphenyl)cyclopentyl)methanol and (1-(2-Acetylphenyl)cyclopentyl)methanol |

Mechanistic Investigations of Key Transformations Involving this compound

Reaction Pathway Elucidation

The elucidation of reaction pathways for transformations of this compound would theoretically involve a combination of experimental techniques and computational modeling. Key transformations for tertiary alcohols like this compound typically include acid-catalyzed dehydration and substitution reactions, which proceed through a carbocation intermediate.

Acid-Catalyzed Dehydration:

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 (elimination, unimolecular) mechanism. study.comquora.comjove.com The generally accepted pathway involves three main steps:

Protonation of the Hydroxyl Group: The hydroxyl group of this compound is protonated by an acid catalyst, forming a good leaving group (water). quora.comjove.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation, the (1-phenylcyclopentyl)methyl cation. This step is typically the rate-determining step of the reaction. jove.comjove.com

Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of an alkene. jove.com Due to the structure of this compound, two potential alkene products could be formed.

It is important to note that carbocation rearrangements, such as hydride or alkyl shifts, are possible if a more stable carbocation can be formed. masterorganicchemistry.comlibretexts.org In the case of the initially formed tertiary carbocation from this compound, a significant rearrangement to a more stable carbocation is not immediately obvious without considering more complex ring-expansion or contraction pathways, which would require dedicated study.

Transition State Analysis

A complete understanding of the reaction mechanism requires an analysis of the transition states involved in each step. Transition state theory posits that the rate of a reaction is determined by the energy of the highest transition state along the reaction coordinate. ucsb.edu For the transformations of this compound, computational chemistry would be the primary tool for investigating these high-energy, transient species. e3s-conferences.org

Transition State in E1 Dehydration:

In the context of the E1 dehydration of this compound, the most critical transition state to analyze would be that of the rate-determining step: the departure of the water molecule to form the tertiary carbocation.

Characteristics of the Transition State: This transition state would be characterized by a partial breaking of the carbon-oxygen bond and a developing positive charge on the carbon atom. The geometry of the molecule would be distorted from the tetrahedral arrangement of the starting alcohol towards the trigonal planar geometry of the carbocation.

Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, could be employed to model this transition state. google.comjoaquinbarroso.com Such calculations would provide key information, including:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state, which dictates the reaction rate.

Geometry of the Transition State: The precise arrangement of atoms at the highest point on the reaction pathway.

Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (i.e., the breaking of the C-O bond). google.com

A hypothetical data table summarizing the results of such a computational study is presented below. Please note that this data is illustrative and not based on actual experimental or calculated values for this compound, as such specific data is not available.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) | Imaginary Frequency (cm⁻¹) |

| 1 | Protonated Alcohol | 0 | C-O: 1.45 | N/A |

| 1 | Transition State 1 | [Hypothetical Value] | C-O: 1.85 (elongated) | [Hypothetical Value] |

| 2 | Carbocation + H₂O | [Hypothetical Value] | C-O: > 3.0 (dissociated) | N/A |

Further transition state analysis would be necessary for the final deprotonation step, although the activation energy for this step is typically much lower than for carbocation formation.

Applications As a Synthetic Building Block and Intermediate

Role in Complex Organic Molecule Synthesis

While specific examples of the direct incorporation of (1-Phenylcyclopentyl)methanol into the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motif is a component of various biologically active compounds. The 1-phenylcyclopentane core is a feature in molecules designed for therapeutic applications. For instance, analogs of 1-phenylcyclohexylamine, which show anticonvulsant activity, have been studied where the cyclohexane (B81311) ring is contracted to a cyclopentane (B165970), indicating the relevance of this structural unit in medicinal chemistry. The synthesis of such compounds often involves the modification of precursors that are structurally related to this compound.

Precursor to Structurally Related Chemical Compounds

The primary role of this compound as a synthetic intermediate is demonstrated in its conversion to a variety of structurally related compounds through the modification of its hydroxyl group.

A significant application of this compound is its use as a precursor for the synthesis of (1-Phenylcyclopentyl)methylamine and its derivatives. This transformation is a key step in the preparation of compounds with potential pharmacological activities. The general synthetic strategy involves the conversion of the primary alcohol in this compound into a better leaving group, followed by nucleophilic substitution with an amine source.

A common pathway involves a two-step process:

Conversion to a Halide: The hydroxyl group of this compound is first converted into a halide, typically a bromide, using reagents such as phosphorus tribromide.

Nucleophilic Substitution: The resulting (1-phenylcyclopentyl)methyl halide is then treated with a suitable amine, such as ammonia (B1221849) or a primary or secondary amine, to yield the corresponding amine derivative.

This synthetic route provides access to a range of amine derivatives, which are valuable intermediates in their own right for the synthesis of more complex molecules. (1-Phenylcyclopentyl)methylamine belongs to the class of organic compounds known as aralkylamines, which are characterized by an alkylamine group substituted with an aromatic hydrocarbyl group.

| Precursor | Reagents | Product | Application of Product |

| This compound | 1. Phosphorus tribromide 2. Ammonia/Amine | (1-Phenylcyclopentyl)methylamine | Intermediate in pharmaceutical synthesis |

Beyond the synthesis of amine derivatives, the (1-phenylcyclopentyl)methyl scaffold can theoretically undergo other carbon-framework modifications, although specific examples starting directly from this compound are not widely reported. In principle, the primary alcohol could be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different set of chemical transformations. For instance, the aldehyde could be used in olefination reactions to extend the carbon chain, while the carboxylic acid could participate in amide or ester formations, further diversifying the range of accessible derivatives.

Exploitation in Asymmetric Synthesis as a Chiral Ligand or Intermediate

The application of this compound or its derivatives in asymmetric synthesis is an area that remains largely unexplored in the available scientific literature. For a molecule to be effective as a chiral ligand or intermediate in asymmetric synthesis, it typically needs to be chiral itself and available in an enantiomerically pure form. This compound is an achiral molecule as the central carbon atom to which the phenyl, cyclopentyl, and hydroxymethyl groups are attached is not a stereocenter.

For this scaffold to be utilized in asymmetric catalysis, chirality would need to be introduced, for example, by substitution on the cyclopentyl or phenyl ring, or by resolution of a chiral derivative. The development of chiral versions of the 1-phenylcyclopentyl moiety could potentially lead to new classes of chiral ligands for asymmetric transformations. However, there is currently a lack of specific research demonstrating the use of chiral derivatives of this compound as ligands or intermediates in asymmetric synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (1-Phenylcyclopentyl)methanol

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of the proton environments within the molecule. The spectrum is characterized by signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclopentyl ring, and the protons of the hydroxymethyl group.

The phenyl group protons typically appear as a complex multiplet in the aromatic region of the spectrum. The protons of the cyclopentyl ring, being diastereotopic, often present as overlapping multiplets in the aliphatic region. The methylene (B1212753) protons of the CH₂OH group are expected to appear as a singlet, as they lack adjacent protons for coupling, unless slow proton exchange allows for coupling to the hydroxyl proton. The hydroxyl proton itself typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 5.1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Methylene (CH₂) | ~3.65 | Singlet (s) | 2H |

| Hydroxyl (OH) | Variable (e.g., 1.5 - 2.5) | Broad Singlet (br s) | 1H |

Note: Data is based on typical chemical shift values for similar structural motifs. The exact chemical shifts can vary based on experimental conditions such as the solvent used.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show signals for the quaternary carbon of the cyclopentyl ring attached to the phenyl group, the carbons of the phenyl ring, the methylene carbon of the hydroxymethyl group, and the carbons of the cyclopentyl ring. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the aromatic carbons resonate at lower field (higher ppm) compared to the aliphatic carbons of the cyclopentyl ring.

Table 5.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Cyclopentyl (C-Ph) | ~50 - 55 |

| Phenyl (C-ipso) | ~145 - 150 |

| Phenyl (C-ortho, C-meta, C-para) | ~125 - 130 |

| Methylene (CH₂) | ~68 - 72 |

Note: Data is based on typical chemical shift values for analogous structures. The PubChem database indicates the availability of experimental ¹³C NMR spectra for this compound. nih.gov

To definitively assign the complex proton and carbon signals, especially for the overlapping multiplets of the cyclopentyl ring, two-dimensional (2D) NMR techniques are employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the different sets of protons within the cyclopentyl ring, helping to trace the connectivity of the aliphatic system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would unambiguously link the proton signals of the cyclopentyl and hydroxymethyl groups to their corresponding carbon signals in the ¹³C NMR spectrum, confirming assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying connections to quaternary carbons. For example, HMBC would show correlations from the methylene protons to the quaternary carbon of the cyclopentyl ring and the ipso-carbon of the phenyl ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of this compound and for gaining structural insights through its fragmentation patterns. The compound has a molecular formula of C₁₂H₁₆O and a monoisotopic mass of approximately 176.12 Da. nih.govuni.lu

In a typical electron ionization (EI) mass spectrum, a molecular ion (M⁺˙) peak would be observed at a mass-to-charge ratio (m/z) of 176. The molecular ion is often unstable and undergoes fragmentation to produce smaller, characteristic ions. chemguide.co.uk For an alcohol, the molecular ion peak can be weak or absent. libretexts.org

The fragmentation of this compound is expected to be directed by the stable structural features, such as the phenyl group and the tertiary carbon center. Key fragmentation pathways include:

Alpha-cleavage: Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to form a stable tertiary benzylic carbocation at m/z 145. This is often a prominent peak.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a fragment at m/z 158.

Phenyl group fragmentation: The appearance of ions characteristic of the phenyl group, such as the phenyl cation (C₆H₅⁺) at m/z 77.

Table 5.3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 176 | Molecular Ion [M]⁺˙ | [C₁₂H₁₆O]⁺˙ |

| 158 | Dehydration Product [M-H₂O]⁺˙ | [C₁₂H₁₄]⁺˙ |

| 145 | Alpha-cleavage Product [M-CH₂OH]⁺ | [C₁₁H₁₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides clear evidence for the hydroxyl group and the different types of carbon-hydrogen bonds. nih.gov

Table 5.4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (Cyclopentyl, CH₂) |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1200 - 1000 | C-O stretch | Primary Alcohol |

The most prominent feature is a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is due to intermolecular hydrogen bonding. Sharp peaks just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic phenyl ring, while strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic cyclopentyl and methylene groups.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. The choice of technique depends on the scale and purpose of the analysis.

Gas Chromatography (GC): Given its boiling point of 142-144 °C at 10 Torr, this compound is sufficiently volatile for analysis by GC. chemicalbook.com When coupled with a Flame Ionization Detector (FID), GC can be used to determine the purity of a sample with high accuracy. The choice of a capillary column with a suitable stationary phase (e.g., a nonpolar polydimethylsiloxane (B3030410) or a mid-polarity phenyl-substituted phase) allows for the separation of the compound from starting materials, byproducts, or solvents.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. Due to the presence of the UV-active phenyl group, a UV detector is highly effective for detection.

Reverse-Phase HPLC: This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). It is highly effective for purity analysis.

Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). It can be particularly useful for preparative-scale purification to isolate the compound from less polar or more polar impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for monitoring the progress of reactions and for preliminary purity checks. A silica (B1680970) gel plate is typically used as the stationary phase with a solvent system like hexane/ethyl acetate (B1210297) as the mobile phase. The spot corresponding to this compound can be visualized using a UV lamp (due to the phenyl group) or by staining.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, enabling the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, with its moderate polarity and aromatic functionality, reversed-phase HPLC would be the most probable and effective mode of analysis.

In a typical reversed-phase HPLC setup for this compound, a nonpolar stationary phase, such as a C18 or a Phenyl column, would be employed. The use of a phenyl stationary phase could offer enhanced selectivity due to potential π-π interactions between the phenyl groups of the analyte and the stationary phase.

The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile or methanol (B129727). The choice of organic modifier can influence the retention and selectivity of the separation. A gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for ensuring the timely elution of the compound while maintaining good peak shape. Detection would most effectively be achieved using a UV detector, set to a wavelength where the phenyl group of this compound exhibits strong absorbance, typically in the range of 254 nm.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) or Phenyl |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point that allows for volatilization without decomposition, GC is a highly suitable method for its characterization.

For the GC analysis of this compound, a capillary column with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl-polysiloxane, would be appropriate. This type of stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, on interactions with the phenyl groups.

The analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. A temperature-programmed oven would be used to gradually increase the column temperature, facilitating the separation of the analyte from any impurities. Flame Ionization Detection (FID) would be a robust choice for detection, offering high sensitivity for organic compounds. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) would be ideal, providing both retention time data and a mass spectrum of the compound.

Table 2: Projected GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 5% Phenyl-Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min |

| Injection Volume | 1 µL (split injection) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Mass Range | 40-400 amu |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography represents a significant advancement in liquid chromatography, utilizing smaller stationary phase particles (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. The fundamental principles of separation remain the same as HPLC, but the instrumentation is designed to operate at much higher pressures.

The analysis of this compound by UPLC would employ a sub-2 µm C18 or Phenyl column. The mobile phase composition would be similar to that used in HPLC, but the gradient elution could be performed much more rapidly due to the shorter column and higher flow rates. This would result in a significant reduction in analysis time without sacrificing separation efficiency.

The benefits of using UPLC for this compound would include sharper and more intense peaks, leading to lower detection limits. The detection method would again likely be UV, though coupling to a mass spectrometer (UPLC-MS) would provide enhanced specificity and sensitivity, which is particularly valuable for trace-level analysis.

Table 3: Anticipated UPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 or Phenyl (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40% B to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | UV at 254 nm or Mass Spectrometer |

Theoretical and Computational Chemistry Studies of 1 Phenylcyclopentyl Methanol

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For (1-Phenylcyclopentyl)methanol, these calculations could elucidate its electronic structure, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and reactivity descriptors. While specific studies on this compound are not prevalent, general methodologies are well-established.

Computational tools can be employed to predict various properties. For instance, PubChem provides computed property data for this compound, which are derived from computational models. nih.govuni.lunih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H16O | PubChem nih.gov |

| Molecular Weight | 176.25 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 176.120115130 Da | PubChem nih.gov |

| XLogP3-AA | 2.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 176.120115130 Da | PubChem nih.gov |

| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem |

This data is computationally generated and provided by PubChem.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are crucial for understanding the three-dimensional structure and conformational landscape of a molecule. For this compound, conformational analysis would involve identifying the most stable arrangements of its phenyl and cyclopentyl rings relative to the methanol (B129727) group. This is typically achieved by rotating the single bonds and calculating the potential energy of each resulting conformation.

While specific conformational analysis studies on this compound are not readily found, the general approach involves using computational methods to explore the potential energy surface of the molecule. This allows for the identification of low-energy conformers that are likely to be present under experimental conditions. Such studies are vital for understanding how the molecule's shape influences its physical properties and biological activity.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. rsc.orgresearchgate.net For this compound, computational studies could be used to explore its synthesis, degradation, or participation in various chemical transformations.

For example, understanding the reaction mechanisms involving this compound is crucial for its synthetic applications. rongyaobio.com Computational studies can help in elucidating the steps involved in chemical reactions of this compound. rongyaobio.com By calculating the activation energies of these steps, researchers can predict the reaction rate and the conditions under which it will occur most efficiently. rongyaobio.com Furthermore, computational methods are useful in studying catalytic reactions involving similar compounds by simulating the interaction between the molecule and a catalyst to understand how the catalyst affects the reaction rate and selectivity. rongyaobio.com

Prediction of Spectroscopic Data

Computational methods can predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These predictions are valuable for identifying and characterizing the compound. While experimental spectra for this compound are the standard for confirmation, computational predictions can aid in spectral assignment and interpretation.

For instance, predicted collision cross-section (CCS) values for different adducts of this compound have been calculated using computational tools. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 177.12740 | 140.2 |

| [M+Na]+ | 199.10934 | 146.1 |

| [M-H]- | 175.11284 | 145.2 |

| [M+NH4]+ | 194.15394 | 163.0 |

| [M+K]+ | 215.08328 | 143.0 |

| [M+H-H2O]+ | 159.11738 | 134.6 |

| [M+HCOO]- | 221.11832 | 162.0 |

| [M+CH3COO]- | 235.13397 | 175.6 |

| [M+Na-2H]- | 197.09479 | 145.4 |

| [M]+ | 176.11957 | 136.3 |

This data is based on predictions from CCSbase. uni.lu

Q & A

Basic Synthesis: What are the standard synthetic routes for (1-Phenylcyclopentyl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via Grignard reagent addition to cyclopentanone derivatives. For example, phenylmagnesium bromide reacts with cyclopentanone followed by reduction of the intermediate ketone using NaBH₄ or LiAlH₄. Critical parameters include:

- Temperature control : Excessively high temperatures during Grignard reactions can lead to side products like biphenyl .

- Solvent selection : Ethers (e.g., THF) are preferred for Grignard stability, while polar aprotic solvents enhance reduction efficiency .

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) may improve selectivity in hydrogenation steps .

Advanced Synthesis: How can biocatalytic methods improve enantioselectivity in this compound synthesis?

Methodological Answer:

Enantioselective synthesis can be achieved using lipases or alcohol dehydrogenases (ADHs). For instance:

- Lipase-mediated resolution : Racemic mixtures are treated with lipases (e.g., Candida antarctica) in organic solvents, selectively esterifying one enantiomer .

- ADH-driven reduction : Ketone precursors are reduced using ADHs (e.g., from Lactobacillus spp.), with co-factor regeneration systems (e.g., glucose dehydrogenase) to enhance yield .

- Exogenous agents : Ethanol or isopropanol can modulate enantioselectivity by stabilizing enzyme conformations .

Basic Characterization: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR : ¹H NMR reveals cyclopentyl proton splitting patterns (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR distinguishes the quaternary carbon (δ ~85 ppm) .

- IR : O–H stretching (~3300 cm⁻¹) and C–O vibrations (~1050 cm⁻¹) confirm the alcohol moiety .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 190 for [M+H]⁺) and fragmentation patterns validate the structure .

Advanced Characterization: How can computational modeling resolve contradictions in spectroscopic data?

Methodological Answer:

Conflicting spectral data (e.g., unexpected NOE effects in NMR) may arise from conformational flexibility. Solutions include:

- DFT calculations : Optimize molecular geometries to predict NMR chemical shifts and compare with experimental data .

- Molecular dynamics simulations : Model rotational barriers of the cyclopentyl group to explain splitting anomalies .

- X-ray crystallography : Resolve ambiguity by determining the crystal structure, though challenges exist due to low melting points .

Basic Biological Activity: How is the antimicrobial activity of this compound evaluated?

Methodological Answer:

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC determination : Use broth microdilution to quantify minimum inhibitory concentrations (MICs ≤ 50 µg/mL suggest potency) .

- Controls : Include ethanol as a solvent control to rule out false positives .

Advanced Pharmacological Studies: What strategies optimize the compound’s bioavailability for drug development?

Methodological Answer:

- Prodrug design : Esterify the hydroxyl group to enhance membrane permeability, with in vitro hydrolysis studies to assess release rates .

- SAR studies : Modify the phenyl or cyclopentyl substituents to balance lipophilicity (logP ~2.5–3.5) and solubility .

- Molecular docking : Screen against target proteins (e.g., bacterial enzymes) to prioritize derivatives with stronger binding affinities .

Data Contradictions: How should researchers address discrepancies in reported biological activity?

Methodological Answer:

Conflicting results (e.g., varying MICs across studies) may stem from:

- Strain variability : Use standardized strains (e.g., ATCC controls) and replicate across labs .

- Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess solvent interference .

- Statistical rigor : Apply ANOVA or non-parametric tests to quantify variability, reporting p-values and confidence intervals .

Environmental Safety: What protocols ensure safe disposal of this compound waste?

Methodological Answer:

- Neutralization : Treat waste with 10% NaOH to hydrolyze reactive intermediates before disposal .

- Adsorption : Use activated carbon to capture residual compound in aqueous waste .

- Third-party audits : Partner with certified waste management firms to ensure compliance with EPA/ECHA guidelines .

Green Chemistry: Can solvent-free or catalytic methods reduce the environmental impact of synthesis?

Methodological Answer:

- Ball milling : Mechanochemical synthesis avoids solvents and shortens reaction times (e.g., 2 hr vs. 12 hr) .

- Photocatalysis : Use TiO₂ or Ru-based catalysts under UV light to drive key steps, reducing energy consumption .

- Life-cycle analysis (LCA) : Quantify E-factors (kg waste/kg product) to benchmark improvements .

Future Research Directions: What understudied applications warrant further investigation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.